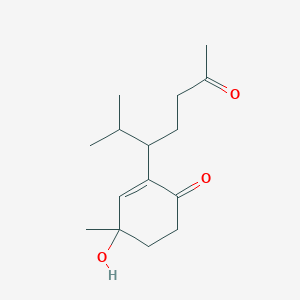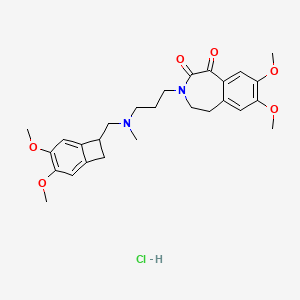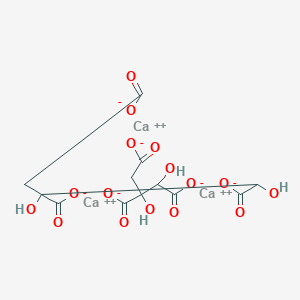![molecular formula C20H30O3 B12318502 6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-hidroxi-5,9,14-trimetiltetraciclo[112101,1004,9]hexadec-14-en-5-carboxílico es un compuesto orgánico complejo con una estructura tetracyclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6-hidroxi-5,9,14-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-5-carboxílico típicamente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. El proceso a menudo incluye:
Reacciones de Ciclización: Formación del núcleo tetracyclico a través de reacciones de ciclización, que pueden involucrar reacciones de Diels-Alder u otros procesos pericíclicos.
Transformaciones de Grupos Funcionales: Introducción de grupos hidroxilo y ácido carboxílico a través de reacciones de oxidación y sustitución.
Purificación: Aislamiento y purificación del producto final utilizando técnicas como cromatografía y recristalización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión para reacciones de ciclización y métodos de purificación avanzados como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-hidroxi-5,9,14-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-5-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Reducción de grupos de ácido carboxílico a alcoholes utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica en las posiciones hidroxilo o carboxilo utilizando reactivos como cloruro de tionilo o tribromuro de fósforo.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de Sustitución: Cloruro de tionilo, tribromuro de fósforo.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
El ácido 6-hidroxi-5,9,14-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-5-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga su potencial actividad biológica, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades debido a su estructura y reactividad únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-hidroxi-5,9,14-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-5-carboxílico involucra su interacción con objetivos moleculares y vías específicas. Este compuesto puede actuar como un inhibidor enzimático o un modulador de receptores, afectando los procesos bioquímicos a nivel molecular. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 6-hidroxi-5,9,13-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-5-carboxílico: Un compuesto estrechamente relacionado con una estructura similar pero con una diferente posición del grupo metilo.
(1R,4S,6R,9R,10S,13R)-6-hidroxi-14-(hidroximetil)-5,5,9-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-2-ona: Otro compuesto relacionado con grupos hidroximetilo adicionales.
Unicidad
El ácido 6-hidroxi-5,9,14-trimetiltetraciclo[11.2.1.01,10.04,9]hexadec-14-en-5-carboxílico es único debido a su disposición específica de grupos funcionales y estructura de anillo, lo que confiere propiedades químicas y reactividad distintas. Esta unicidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23) |
Clave InChI |
FOGNCTDMGISOGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)

![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)

![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)

